molecular formula C19H22N2O3S B5665444 1-(4-ethylbenzoyl)-4-(phenylsulfonyl)piperazine

1-(4-ethylbenzoyl)-4-(phenylsulfonyl)piperazine

Cat. No. B5665444
M. Wt: 358.5 g/mol
InChI Key: ZPKRZZSQOKEWBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(4-ethylbenzoyl)-4-(phenylsulfonyl)piperazine derivatives and related compounds involves complex organic reactions. For instance, Wu Qi (2014) described the synthesis of novel piperazine derivatives through connection reactions, optimizing conditions for high yields under specific temperatures and solvent choices (Wu Qi, 2014).

Molecular Structure Analysis

Xiao et al. (2022) conducted a detailed study on the molecular structure of benzenesulfonamide compounds containing piperazine heterocycles, utilizing Density Functional Theory (DFT) for molecular structure optimization and analysis. This study provided insights into the electrostatic potential and molecular orbital leading, with the structures confirmed by X-ray single crystal diffraction and analyzed via Hirshfeld surface analysis (Xiao et al., 2022).

Chemical Reactions and Properties

Research on the chemical reactions and properties of 1-(4-ethylbenzoyl)-4-(phenylsulfonyl)piperazine derivatives reveals diverse bioactivity and reactivity patterns. For example, compounds synthesized with variations in the piperazine structure have shown varying degrees of antibacterial and analgesic activities, indicating the impact of structural modifications on chemical properties and reactivity (Manoury et al., 1979).

Physical Properties Analysis

The physical properties of these compounds, including crystallinity, melting points, and solubility, can be inferred from studies like the one conducted by Naveen et al. (2007), who reported on the X-ray crystallography of similar sulfonamide compounds, providing detailed information on crystal structure and physical form (Naveen et al., 2007).

Chemical Properties Analysis

Investigations into the chemical properties of these compounds, including their reactivity, stability, and interactions with biological systems, have been detailed in studies focusing on their synthesis and potential biological activities. For instance, the work by Rajkumar et al. (2014) on the synthesis and characterization of piperazine derivatives sheds light on their antimicrobial efficacy, highlighting the chemical properties that contribute to their biological activity (Rajkumar et al., 2014).

properties

IUPAC Name

[4-(benzenesulfonyl)piperazin-1-yl]-(4-ethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-2-16-8-10-17(11-9-16)19(22)20-12-14-21(15-13-20)25(23,24)18-6-4-3-5-7-18/h3-11H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKRZZSQOKEWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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